3-Methoxy-2-methylbenzoic acid ethyl ester, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

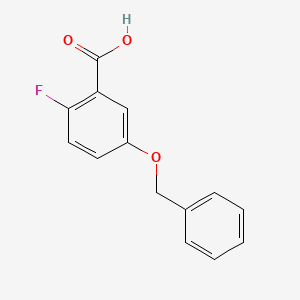

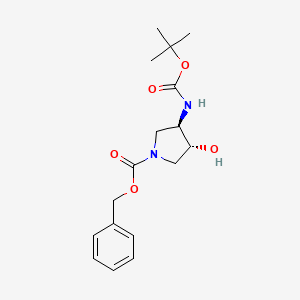

3-Methoxy-2-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C9H10O3 . It is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .

Synthesis Analysis

The synthesis of 3-Methoxy-2-methylbenzoic acid ethyl ester can be achieved through several methods. One method involves the use of 3-nitro-2-methylbenzoic acid as a raw material, which is converted into 3-amino-2-methylbenzoic acid. This is then diazotized and methoxylated to produce the product . Another method involves the methoxylation of 2,6-dichlorotoluene with sodium methoxide, followed by cyanation with potassium cyanide and hydrolysis .Molecular Structure Analysis

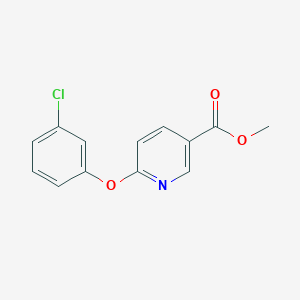

The molecular structure of 3-Methoxy-2-methylbenzoic acid ethyl ester consists of a benzene ring substituted with a methoxy group and a methyl group. The average mass of the molecule is 166.174 Da and the monoisotopic mass is 166.062988 Da .Chemical Reactions Analysis

Esters, including 3-Methoxy-2-methylbenzoic acid ethyl ester, can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction is catalyzed by either an acid or a base .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-2-methylbenzoic acid ethyl ester include a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methoxy-2-methylbenzoic acid ethyl ester . These factors can include temperature, pH, and the presence of other chemicals. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

生化学分析

Biochemical Properties

3-Methoxy-2-methylbenzoic acid ethyl ester, 97% is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis . It is used in the asymmetric reduction of prochiral ketones . Other applications include the enantioselective synthesis of α-hydroxy acids, α-amino acids, C2 symmetrical ferrocenyl diols, and propargyl alcohols .

Molecular Mechanism

The molecular mechanism of action of 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% is not well understood at this time. It is known to be involved in the asymmetric reduction of prochiral ketones

特性

IUPAC Name |

ethyl 3-methoxy-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-7-10(13-3)8(9)2/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNAMDJLZPERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)

![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)

![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)